molecular formula C16H25NO3S B3027064 Boc-S-4-methylbenzyl-L-cysteinol CAS No. 1233495-05-0

Boc-S-4-methylbenzyl-L-cysteinol

Cat. No.: B3027064
CAS No.: 1233495-05-0
M. Wt: 311.4
InChI Key: OZZBJMHSOZAQBJ-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-S-4-methylbenzyl-L-cysteinol typically involves the protection of the cysteine thiol group with a 4-methylbenzyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and reagents like di-tert-butyl dicarbonate for Boc protection .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group strategies and reaction conditions but with optimized parameters for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-S-4-methylbenzyl-L-cysteinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-S-4-methylbenzyl-L-cysteinol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Boc-S-4-methylbenzyl-L-cysteinol involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The Boc group provides protection during synthesis, and the 4-methylbenzyl group offers stability and specificity in reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-S-4-methylbenzyl-L-cysteinol is unique due to its specific protective groups, which provide stability and reactivity in peptide synthesis. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZBJMHSOZAQBJ-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@@H](CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121052
Record name 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233495-05-0
Record name 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233495-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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